

Structural Analysis and Characterization of Ethyl 2-methyl-3-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-methyl-3-nitrobenzoate*

Cat. No.: *B1306129*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of **Ethyl 2-methyl-3-nitrobenzoate**, a key chemical intermediate. The document outlines its physicochemical properties, detailed spectral analysis, and a representative synthetic protocol. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Physicochemical Properties

Ethyl 2-methyl-3-nitrobenzoate is a substituted aromatic compound. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Ethyl 2-methyl-3-nitrobenzoate**

Property	Value	Reference
CAS Number	59382-60-4	[1] [2]
Molecular Formula	C ₁₀ H ₁₁ NO ₄	[3]
Molecular Weight	209.20 g/mol	[2] [3]
Melting Point	34-36 °C	[2]
Appearance	White to Brown powder/crystal	[2]
Purity	≥95%	[2]

Synthesis of Ethyl 2-methyl-3-nitrobenzoate

The synthesis of **Ethyl 2-methyl-3-nitrobenzoate** can be achieved through the nitration of ethyl 2-methylbenzoate. The following is a representative experimental protocol adapted from established methods for the nitration of benzoate esters.[\[4\]](#)[\[5\]](#)

Experimental Protocol: Nitration of Ethyl 2-methylbenzoate

Materials:

- Ethyl 2-methylbenzoate
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃, 70%)
- Ice
- Methanol (for recrystallization)
- Deionized Water

Procedure:

- In a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add ethyl 2-methylbenzoate to concentrated sulfuric acid while maintaining the temperature between 0-10 °C.
- Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
- Add the nitrating mixture dropwise to the stirred solution of ethyl 2-methylbenzoate in sulfuric acid. The temperature of the reaction mixture should be carefully maintained between 5-15 °C throughout the addition.
- After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes.
- Pour the reaction mixture slowly onto crushed ice with constant stirring.
- The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
- Purify the crude product by recrystallization from a suitable solvent, such as methanol, to yield pure **Ethyl 2-methyl-3-nitrobenzoate**.

Structural Characterization

The structural elucidation of **Ethyl 2-methyl-3-nitrobenzoate** is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectral data for **Ethyl 2-methyl-3-nitrobenzoate** in CDCl₃ are summarized in Tables 2 and 3, based on the analysis of structurally similar compounds.[\[6\]](#)[\[7\]](#)

Table 2: Predicted ¹H NMR Spectral Data for **Ethyl 2-methyl-3-nitrobenzoate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0-7.8	m	2H	Aromatic protons
~7.4	t	1H	Aromatic proton
~4.4	q	2H	-OCH ₂ CH ₃
~2.6	s	3H	Ar-CH ₃
~1.4	t	3H	-OCH ₂ CH ₃

Table 3: Predicted ¹³C NMR Spectral Data for **Ethyl 2-methyl-3-nitrobenzoate**

Chemical Shift (δ , ppm)	Assignment
~165	C=O (ester)
~148	C-NO ₂
~135-125	Aromatic Carbons
~62	-OCH ₂ CH ₃
~20	Ar-CH ₃
~14	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

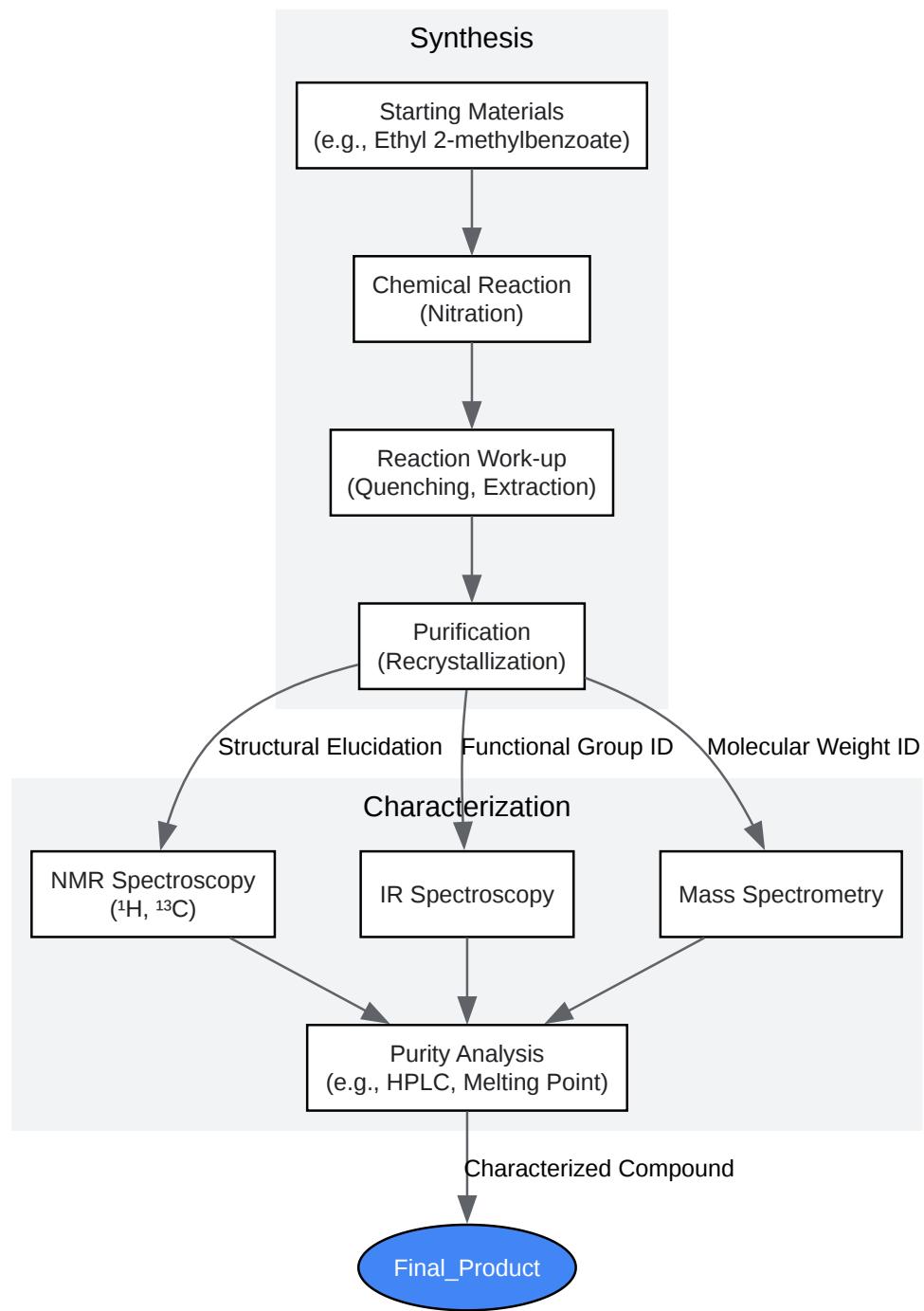
The characteristic IR absorption frequencies for the functional groups present in **Ethyl 2-methyl-3-nitrobenzoate** are presented in Table 4.[8][9]

Table 4: Predicted IR Spectral Data for **Ethyl 2-methyl-3-nitrobenzoate**

Wavenumber (cm ⁻¹)	Functional Group
~3100-3000	Aromatic C-H stretch
~2980-2850	Aliphatic C-H stretch
~1720	C=O (ester) stretch
~1600, 1475	Aromatic C=C stretch
~1530, 1350	N-O (nitro) asymmetric and symmetric stretch
~1250	C-O (ester) stretch

Mass Spectrometry (MS)

The predicted mass spectral data for **Ethyl 2-methyl-3-nitrobenzoate** under electron ionization (EI) are shown in Table 5.


Table 5: Predicted Mass Spectrometry Data for **Ethyl 2-methyl-3-nitrobenzoate**

m/z	Interpretation
209	[M] ⁺ (Molecular ion)
194	[M - CH ₃] ⁺
181	[M - C ₂ H ₄] ⁺
164	[M - OC ₂ H ₅] ⁺
134	[M - NO ₂ - C ₂ H ₅] ⁺

Workflow for Synthesis and Characterization

The general workflow for the synthesis and structural elucidation of a novel chemical compound like **Ethyl 2-methyl-3-nitrobenzoate** is depicted in the following diagram.

General Workflow for Compound Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general experimental workflow from synthesis to structural characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-methyl-3-nitrobenzoate | 59382-60-4 [chemicalbook.com]
- 2. 59382-60-4 Cas No. | Ethyl 2-methyl-3-nitrobenzoate | Apollo [store.apolloscientific.co.uk]
- 3. Ethyl 4-methyl-3-nitrobenzoate | C10H11NO4 | CID 14945864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. aiinmr.com [aiinmr.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Solved What IR peaks are present in methyl 3-nitrobenzoate? | Chegg.com [chegg.com]
- 9. sciencing.com [sciencing.com]
- To cite this document: BenchChem. [Structural Analysis and Characterization of Ethyl 2-methyl-3-nitrobenzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1306129#ethyl-2-methyl-3-nitrobenzoate-structural-analysis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com